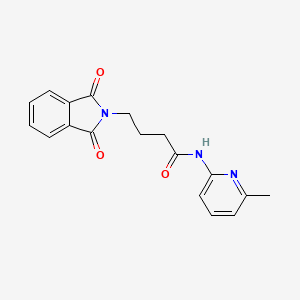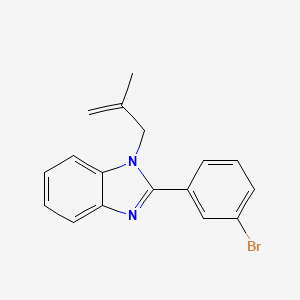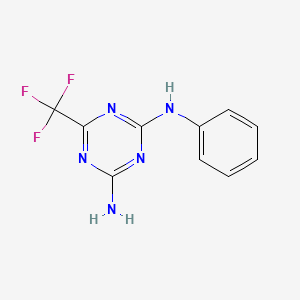
N-(2-chloro-5-nitrophenyl)-3-cyclohexylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-nitrophenyl)-3-cyclohexylpropanamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is commonly referred to as CCMI, and it has been shown to possess various pharmacological properties that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of CCMI is not fully understood. However, it is believed that it acts by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and their inhibition by CCMI may be responsible for its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
CCMI has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. Additionally, CCMI has been shown to reduce the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair.
Avantages Et Limitations Des Expériences En Laboratoire
CCMI has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its pharmacological properties. Additionally, CCMI has been shown to have low toxicity, which makes it a promising candidate for further development as a drug.
However, there are also limitations associated with the use of CCMI in lab experiments. For example, its mechanism of action is not fully understood, and its effectiveness in vivo has not been extensively studied.
Orientations Futures
There are several future directions for research on CCMI. One potential area of investigation is its potential role in the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and to determine its effectiveness in vivo. Finally, research on the synthesis of CCMI and its derivatives may lead to the development of new drugs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of CCMI involves the reaction of 2-chloro-5-nitroaniline with cyclohexylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure CCMI.
Applications De Recherche Scientifique
CCMI has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, CCMI has been found to have a potential role in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-13-8-7-12(18(20)21)10-14(13)17-15(19)9-6-11-4-2-1-3-5-11/h7-8,10-11H,1-6,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZJVWWVUUOCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-3-cyclohexylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5762856.png)
![N-{[(3-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762860.png)



![4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5762894.png)


![dimethyl 5-{[(4-methylphenyl)acetyl]amino}isophthalate](/img/structure/B5762906.png)
![1,3-dimethyl-8-{[3-(trifluoromethyl)phenyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762914.png)
![2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide](/img/structure/B5762945.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5762957.png)
![N-[(4,5-dibromo-2-thienyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5762964.png)